3-Methyl-1,2,3-benzotriazin-4(3H)-one
Description
Properties
IUPAC Name |
3-methyl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8(12)6-4-2-3-5-7(6)9-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULPOPGFJIOHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176850 | |
| Record name | 3-Methylbenzotriazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22305-44-8 | |
| Record name | 3-Methylbenzotriazin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022305448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22305-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbenzotriazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 1,2,3 Benzotriazin 4 3h One and Analogues
Classical Approaches to 1,2,3-Benzotriazin-4(3H)-one Ring System Construction
The foundational methods for constructing the 1,2,3-benzotriazin-4(3H)-one core have been well-established for decades. These routes typically begin with readily available precursors and involve multi-step processes that, while effective, often necessitate harsh reaction conditions.
Cyclization Reactions Utilizing Anthranilamide Precursors
The most conventional and widely cited method for synthesizing the 1,2,3-benzotriazin-4(3H)-one scaffold involves the diazotization of 2-aminobenzamide (B116534) (anthranilamide) or its corresponding esters like methyl anthranilate. nih.govacs.org This reaction is typically carried out using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. nih.govacs.org The process begins with the formation of a diazonium salt from the primary amino group of the anthranilamide. This intermediate is generally unstable and undergoes spontaneous intramolecular cyclization to yield the stable benzotriazinone ring system.
While this method is a cornerstone of benzotriazinone synthesis, it is not without its drawbacks. The use of strong acids and sodium nitrite can be problematic, leading to the potential release of toxic nitrogen oxide gases and the formation of undesirable nitrosamine (B1359907) impurities. nih.govacs.org These limitations have prompted the development of milder alternatives. One such modification involves the use of a polymer-supported nitrite reagent in conjunction with p-tosic acid, which provides a gentler pathway for the diazotization and subsequent cyclization. acs.orgresearchgate.net
Modifications of Established Synthetic Routes for N-Alkylation
To obtain the target compound, 3-Methyl-1,2,3-benzotriazin-4(3H)-one, the parent benzotriazinone ring must be alkylated at the N3 position. This is typically achieved through a separate N-alkylation step following the initial ring formation. The reaction involves treating the synthesized 1,2,3-benzotriazin-4(3H)-one with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a base.
The regioselectivity of this alkylation can be a challenge, as alkylation can potentially occur at different nitrogen atoms (N1, N2, or N3) or the oxygen atom of the carbonyl group. However, studies on the N-alkylation of benzotriazoles and related systems indicate that reaction conditions can be optimized to favor the desired N-substituted product. For instance, the synthesis of various N-alkylated benzotriazinone derivatives has been successfully demonstrated, yielding compounds with substituents like cyclohexyl and benzyl (B1604629) at the N3 position. nih.gov The choice of solvent and base is crucial in directing the alkylating agent to the desired nitrogen atom.
Modern and Green Chemistry Synthetic Strategies for this compound
In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally benign methods for the synthesis of this compound and its analogues. These modern approaches leverage catalysis, alternative energy sources, and advanced reactor technologies.
Catalytic Approaches to Benzotriazinone Synthesis (e.g., Pd-catalyzed, Co-catalyzed)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzotriazinones are no exception. These methods offer novel pathways to the core structure, often with improved efficiency and functional group tolerance.
Palladium-Catalyzed Synthesis: Palladium catalysts have been employed for the annulation of 1,3-diaryltriazenes with carbon monoxide (CO) to construct the benzotriazin-4(3H)-one ring system. nih.govacs.org This method provides a direct route to 3-aryl-substituted benzotriazinones. acs.org While many palladium-catalyzed reactions focus on the subsequent denitrogenative transformations of the benzotriazinone ring, these initial findings highlight the potential of palladium in the primary synthesis of the heterocyclic core. acs.orgnih.govrsc.org
Cobalt-Catalyzed Synthesis: A significant advancement involves the use of cobalt catalysts for the C-H amidation of benzamides. shu.ac.uk In this approach, a Cp*Co(III) catalyst facilitates the reaction between a substituted benzamide (B126) and a 1,4,2-dioxazol-5-one as the amidating agent. shu.ac.uk This forms a 2-acetamidobenzamide (B1266129) intermediate, which can then be cyclized to the corresponding 1,2,3-benzotriazin-4(3H)-one using tert-butyl nitrite under mild conditions. shu.ac.uk This cobalt-catalyzed method is notable for its use of a low-cost base metal and its step-economy, offering a direct functionalization of the C-H bond. bohrium.comnih.gov
Table 1: Overview of Catalytic Synthesis Methods
| Catalyst System | Precursors | Key Features | Reference |
|---|---|---|---|
| Pd(0) | 1,3-Diaryltriazenes, Carbon Monoxide | Direct annulation to form the ring. | nih.govacs.org |
| Cp*Co(III) | Benzamides, 1,4,2-Dioxazol-5-ones | C-H activation/amidation followed by cyclization. | shu.ac.uk |
Flow Chemistry Techniques for Scalable Production
Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, scalability, and process control. vapourtec.com A novel and green protocol for the synthesis of substituted benzotriazin-4(3H)-ones has been developed using continuous flow technology. nih.govacs.orgorganic-chemistry.org This method utilizes the photocyclization of acyclic aryl triazine precursors upon exposure to visible light (420 nm). nih.govacs.orgvapourtec.com
In a typical setup, a solution of the triazine precursor is passed through a flow reactor equipped with a light source. organic-chemistry.org The reaction proceeds rapidly, affording the desired benzotriazin-4(3H)-one product in excellent yields with residence times as short as 10 minutes. nih.govvapourtec.comorganic-chemistry.org Notably, this transformation occurs without the need for any photocatalysts or additives. nih.govvapourtec.com The scalability and robustness of this flow chemistry approach make it a highly attractive and environmentally friendly alternative to traditional batch methods. nih.govorganic-chemistry.org
Table 2: Comparison of Synthetic Methodologies
| Methodology | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Classical Cyclization | NaNO₂, strong acid, conventional heating | Well-established, readily available starting materials | Harsh conditions, potential for hazardous byproducts. nih.gov |
| Catalytic Synthesis | Transition metal catalyst (Pd, Co), specific ligands/reagents | High efficiency, milder conditions, novel reaction pathways. shu.ac.uk | Catalyst cost and sensitivity, optimization required. |
| Microwave-Assisted | Microwave irradiation | Rapid reaction times, improved yields. scielo.org.zamdpi.com | Requires specialized equipment. |
| Flow Chemistry | Continuous flow reactor, often with photochemical activation | Scalable, safe, excellent process control, green. nih.govvapourtec.comorganic-chemistry.org | Requires specialized flow equipment. |
Stereoselective Synthesis of Chiral Derivatives of this compound
The synthesis of enantiomerically pure chiral derivatives of this compound presents a significant challenge in synthetic organic chemistry. The introduction of a stereocenter, particularly at the 3-position or on a substituent, requires precise control to yield the desired stereoisomer. While specific literature on the stereoselective synthesis of chiral derivatives of this compound is limited, the principles of asymmetric synthesis can be applied to its analogs. Methodologies to achieve stereoselectivity can be broadly categorized into the use of chiral auxiliaries and chiral resolution techniques.
Chiral Auxiliaries: A common strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. researchgate.netwikipedia.org This auxiliary, being a stereogenic group, directs the stereochemical outcome of subsequent reactions. researchgate.net For the synthesis of chiral benzotriazinone derivatives, a chiral auxiliary could be attached to the nitrogen at the 3-position. Subsequent reactions, such as alkylation or aldol (B89426) condensations on a side chain, would proceed with diastereoselectivity. Finally, the auxiliary would be cleaved to yield the enantiomerically enriched product. While no specific examples for this compound are prominently documented, this approach is a cornerstone of modern asymmetric synthesis. researchgate.net
Chiral Resolution: Another established method for obtaining enantiomerically pure compounds is chiral resolution. wikipedia.org This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org For chiral derivatives of this compound, this could be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by methods such as fractional crystallization. wikipedia.org Following separation, the resolving agent is removed to yield the pure enantiomers. Common resolving agents include chiral acids like tartaric acid or chiral amines like brucine. wikipedia.org
While these methods are well-established, their application to specific derivatives of this compound would require dedicated research to optimize reaction conditions and yields.
Atom Economy and Sustainability Considerations in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the need for processes that are not only efficient in yield but also environmentally benign. greenchemistry-toolkit.org Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). greenchemistry-toolkit.orgrsc.org
Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. acs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.gov An ideal reaction has an atom economy of 100%.
Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of byproducts. greenchemistry-toolkit.org For instance, a classical synthesis of a benzotriazinone might involve steps that generate significant waste. In contrast, modern synthetic methods aim to maximize atom economy.
A recent development in the synthesis of substituted benzotriazin-4(3H)-ones is a photochemical cyclization of acyclic aryl triazine precursors. organic-chemistry.orgnih.gov This method, utilizing visible light, proceeds with high yields and has the potential for high atom economy as it involves an intramolecular rearrangement with the extrusion of a small molecule byproduct. organic-chemistry.org
Sustainability Metrics: Beyond atom economy, other metrics provide a more comprehensive assessment of the environmental impact of a synthesis.
E-Factor: This metric, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the product. A lower E-factor indicates a greener process.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. greenchemistry-toolkit.org
The table below illustrates a hypothetical comparison of different synthetic routes to a 3-substituted benzotriazinone based on these green chemistry metrics.
| Synthetic Route | Atom Economy (%) | E-Factor (Waste/Product) | Process Mass Intensity (PMI) |
| Classical Synthesis | Lower | Higher | Higher |
| Photochemical Synthesis | Higher | Lower | Lower |
This table represents a generalized comparison. Actual values would depend on the specific reaction conditions and work-up procedures.
Reactivity and Reaction Mechanisms of 3 Methyl 1,2,3 Benzotriazin 4 3h One
Electrophilic Aromatic Substitution Reactions of the Benzotriazinone Ring System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. uci.edu
The benzotriazinone moiety itself is generally considered an electron-withdrawing group, which deactivates the fused benzene (B151609) ring towards electrophilic attack. This deactivation means that harsher conditions are typically required for reactions like nitration, halogenation, or Friedel-Crafts reactions compared to unsubstituted benzene. uci.edu The directing effect of the fused ring system would typically guide incoming electrophiles to specific positions, though detailed studies on the regioselectivity of EAS reactions for 3-methyl-1,2,3-benzotriazin-4(3H)-one are not extensively documented in the provided results.
Nucleophilic Addition and Substitution Reactions at the Carbonyl and Nitrogen Centers
The this compound scaffold possesses multiple sites susceptible to nucleophilic attack. The most prominent electrophilic center is the carbonyl carbon at the C4 position. Additionally, the nitrogen atoms of the triazine ring can also exhibit electrophilic character.
A notable example is the reaction with Grignard reagents. The outcome of this reaction is highly dependent on the specific Grignard reagent used. Research has shown that while ethylmagnesium iodide attacks the N-2 position of the triazinone ring, methylmagnesium iodide adds to the C-4 carbonyl carbon. rsc.org This C-4 addition is followed by a dehydration step, yielding 3,4-dihydro-4-methylene-3-methyl-1,2,3-benzotriazine. rsc.org This differential reactivity highlights the nuanced electronic environment of the heterocyclic core.
Furthermore, nucleophilic attack is a key step in various ring-opening and functionalization reactions. For instance, metal and oxidant-free ortho-functionalization can be achieved using suitable nucleophilic partners, leading to ortho-hydroxylated benzamides or salicylanilide (B1680751) sulfonates. researchgate.netresearchgate.net
Rearrangement Reactions Involving the 1,2,3-Benzotriazin-4(3H)-one Core (e.g., Diradical Rearrangements)
The 1,2,3-benzotriazin-4(3H)-one core can undergo thermally induced rearrangement reactions. The thermolysis of related 3-arylbenzotriazinones results in heterolysis of the N(2)–N(3) bond. researchgate.net For example, the decomposition of 3-phenyl-1,2,3-benzotriazin-4-one at high temperatures (280–320°C) yields rearranged products such as 9-acridone and phenanthridin-6-one. researchgate.net
In the case of the parent 3-hydroxy-1,2,3-benzotriazin-4-one, thermal breakdown is postulated to proceed through a ketenimine intermediate. researchgate.netcdnsciencepub.com This highly reactive intermediate can be trapped, for instance, in a Diels-Alder reaction with phenyl isocyanate. researchgate.netcdnsciencepub.com Thermolysis in inert solvents can also lead to a novel rearrangement product, 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one, which itself has potential as an o-aminobenzoylating agent. researchgate.netcdnsciencepub.com These transformations underscore the propensity of the benzotriazinone ring to undergo complex rearrangements upon cleavage of the weak N-N bonds.
Cycloaddition Reactions with this compound as a Diene or Dienophile
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for constructing cyclic systems. libretexts.org In these reactions, a conjugated diene (a 4π-electron system) reacts with a dienophile (a 2π-electron system) in a concerted fashion. libretexts.org
The 1,2,3-benzotriazin-4(3H)-one system can participate in cycloaddition chemistry, although not always in a conventional Diels-Alder fashion. The reactivity is often dependent on reaction conditions and the nature of the reaction partner. For instance, related azo-olefins can undergo competing [4+2] and [3+2] cycloaddition reactions with nucleophilic olefins. rsc.org The pathway taken, whether concerted [4+2] or a stepwise [3+2] addition through a polar transition state, is influenced by the substituents on the olefin and the solvent polarity. rsc.org
Furthermore, the ketenimine intermediate formed during the thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one can act as a dienophile in a Diels-Alder reaction, as confirmed by its trapping with phenyl isocyanate to form a cycloadduct. researchgate.netcdnsciencepub.com
Radical Reactions and Single Electron Transfer Processes
Recent advancements have highlighted the importance of radical pathways and single electron transfer (SET) processes in the reactivity of 1,2,3-benzotriazin-4(3H)-ones. Visible-light-mediated reactions, in particular, often proceed via radical intermediates, offering a mild and selective alternative to traditional metal-catalyzed methods. researchgate.net
These photochemical transformations are frequently initiated by the formation of an electron donor-acceptor (EDA) complex between the benzotriazinone and a suitable electron donor, such as an amine. rsc.org Upon photoexcitation, a single electron transfer occurs, generating a radical anion of the benzotriazinone. This radical anion is unstable and readily undergoes extrusion of a molecule of dinitrogen (N₂), a key step in many of these reactions. researchgate.net This process generates new radical species that can then engage in various annulation and cross-coupling reactions to form important heterocyclic structures like isoindolinones and isoquinolinones. rsc.org
Metal-Mediated and Catalytic Transformations of this compound (e.g., Denitrogenative Reactions)
Metal-mediated transformations are arguably the most explored and synthetically valuable reactions of 1,2,3-benzotriazin-4(3H)-ones. researchgate.net A wide range of transition metals, including palladium (Pd), nickel (Ni), copper (Cu), ruthenium (Ru), and iridium (Ir), have been shown to effectively catalyze denitrogenative reactions. researchgate.net These reactions involve the extrusion of N₂ gas, a thermodynamically favorable process, to generate a reactive intermediate that can be trapped by various coupling partners. researchgate.net
These catalytic transformations provide access to a diverse array of important N-heteroaromatic compounds. researchgate.net
Key Metal-Mediated Reactions:
Palladium-Catalyzed Reactions: Pd catalysts are used in denitrogenative transannulation strategies. For example, reacting 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes in the presence of a palladium catalyst yields 3-substituted isocoumarin-1-imine frameworks. researchgate.net Another significant Pd-catalyzed reaction involves the coupling with a stable organoaluminum reagent, DABAL-Me₃, to produce ortho-methylated benzamides. acs.org
Nickel-Catalyzed Reactions: Ni(0) complexes are effective catalysts for denitrogenative annulation reactions. The reaction with internal and terminal alkynes provides a route to a wide range of substituted 1(2H)-isoquinolones. acs.org Similarly, reacting with 1,3-dienes in the presence of a nickel(0)/phosphine catalyst affords various 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net
Visible Light-Mediated Reactions: In addition to metal catalysis, visible light can induce denitrogenative annulation without the need for a metal photocatalyst. rsc.org These reactions, often facilitated by an amine base, proceed via an EDA complex and allow for the synthesis of isoindolinones from alkenes and isoquinolinones from alkynes. rsc.org
Below is a table summarizing selected catalytic transformations.
| Catalyst/Conditions | Coupling Partner | Product Type | Ref. |
| Pd(OAc)₂ / XantPhos | DABAL-Me₃ | ortho-Methylated Benzamide (B126) | acs.org |
| Ni(0) / Phosphine | Alkynes | 1(2H)-Isoquinolone | acs.org |
| Ni(0) / Phosphine | 1,3-Dienes | 3,4-Dihydroisoquinolin-1(2H)-one | researchgate.net |
| Visible Light / DIPEA | Activated Alkenes | Isoindolinone | rsc.org |
| Visible Light / DIPEA | Terminal Alkynes | 3-Substituted Isoquinolinone | rsc.org |
| Trifluoroacetic Acid | (H₂O) | ortho-Hydroxylated Benzamide | researchgate.net |
Mechanistic Studies of Ring Opening and Ring Closure Pathways (e.g., Norrish Type II Related Reactions)
Understanding the mechanisms of ring opening and closure is crucial for controlling the reactivity of this compound. In metal-catalyzed denitrogenative reactions, the mechanism often involves the formation of a metallacycle intermediate. For instance, in palladium-catalyzed transannulations with alkynes, the reaction is believed to proceed via a five-membered palladacycle, which then undergoes reductive elimination to release the product and extrude N₂. researchgate.net
A fascinating ring-closure pathway has been developed for the synthesis of benzotriazin-4(3H)-ones themselves, which bears a mechanistic relationship to the classic Norrish Type II reaction. nih.govacs.org The Norrish Type II reaction is a photochemical process involving the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to a 1,4-biradical. wikipedia.org
In a novel synthetic method, acyclic aryl triazine precursors undergo a photocyclization upon exposure to violet light (420 nm). nih.govacs.org The proposed mechanism involves:
Photoexcitation of a carbonyl group within the precursor molecule.
Intersystem crossing (ISC) from the initial singlet state to a more stable triplet state. acs.org
A key nitrogen-centered researchgate.netrsc.org-hydrogen shift, which is an unprecedented variation of the classical carbon-centered Norrish Type II hydrogen abstraction. nih.govacs.org
This sequence initiates the cyclization and fragmentation cascade that ultimately forms the stable benzotriazin-4(3H)-one ring with high efficiency and excellent yields, showcasing a modern, green approach to this important heterocyclic scaffold. nih.govacs.org
Derivatization and Functionalization Strategies for the 3 Methyl 1,2,3 Benzotriazin 4 3h One Scaffold
Substitution Reactions at Aromatic Ring Positions
The benzene (B151609) ring of the 3-methyl-1,2,3-benzotriazin-4(3H)-one core is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. The fused triazinone ring, containing electron-withdrawing nitrogen atoms and a carbonyl group, generally exerts a deactivating effect on the aromatic ring, making it less reactive towards electrophiles than benzene itself. libretexts.orgnumberanalytics.com This deactivation means that harsher reaction conditions may be required to achieve substitution.
Common electrophilic aromatic substitution reactions that can be applied to this scaffold include halogenation, nitration, and sulfonation. For instance, halogenated derivatives of 1,2,3-benzotriazin-4(3H)-ones have been synthesized, indicating that direct halogenation of the aromatic ring is a viable functionalization strategy. acs.org
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Products |
| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | 6-Halo- and 8-halo-3-methyl-1,2,3-benzotriazin-4(3H)-one |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 8-nitro-3-methyl-1,2,3-benzotriazin-4(3H)-one |
| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 3-Methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazine-6-sulfonic acid and 8-sulfonic acid derivative |
Transformations at the Carbonyl Group
The carbonyl group at the C-4 position is a key site for chemical modification. One of the most common transformations is thionation, the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). This is typically achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide. For example, this compound can be converted to 3-methyl-1,2,3-benzotriazine-4(3H)-thione .
Other potential transformations of the carbonyl group, based on general carbonyl chemistry, include reduction to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, although the stability of the triazine ring under these harsh conditions would need to be considered. Reaction with organometallic reagents could potentially lead to the formation of tertiary alcohols, though this is less commonly reported for this specific scaffold.
N-Functionalization and Quaternization Strategies
For the parent 1,2,3-benzotriazin-4(3H)-one, N-functionalization, particularly at the N-3 position, is a primary strategy for introducing molecular diversity. However, in the case of this compound, the N-3 position is already occupied by a methyl group. Therefore, further N-alkylation or N-arylation at this position is not possible.
Quaternization, the formation of a quaternary ammonium (B1175870) salt, is a potential functionalization pathway for the other nitrogen atoms (N-1 or N-2) in the triazine ring. This would involve the reaction of the this compound with an alkylating agent. While the quaternization of tertiary amines is a well-established reaction, specific examples for the this compound scaffold are not widely reported in the literature. jcu.cz Such a reaction would likely lead to a significant change in the electronic properties of the ring system and could potentially make it more susceptible to ring-opening or rearrangement reactions.
Synthesis of Polycyclic Systems Incorporating the this compound Moiety
A significant area of research involving the 1,2,3-benzotriazin-4(3H)-one scaffold is its use in the synthesis of more complex polycyclic and heterocyclic systems. These transformations often proceed through a denitrogenative annulation mechanism, where the triazine ring loses a molecule of dinitrogen (N₂) upon thermal, photochemical, or metal-catalyzed activation, generating a reactive intermediate that undergoes cyclization with another reactant. researchgate.netnih.govrsc.org
These reactions provide access to a variety of fused heterocyclic structures. For instance, nickel-catalyzed reactions with 1,3-dienes or alkenes can yield 3,4-dihydroisoquinolin-1(2H)-ones. nih.govresearchgate.net Similarly, visible light-induced reactions with alkenes and alkynes can produce isoindolinones and isoquinolinones, respectively. rsc.org The utility of this approach has been demonstrated in the synthesis of analogues of bioactive molecules like the anxiolytic drug pazinaclone. rsc.org Thermolysis of 1,2,3-benzotriazin-4(3H)-ones can also lead to the formation of quinazolino[3,2-c] researchgate.netnih.govrsc.orgbenzotriazin-8-one.
Table 2: Examples of Polycyclic System Synthesis from 3-Substituted-1,2,3-benzotriazin-4(3H)-ones
| Reactant | Catalyst/Conditions | Resulting Polycyclic System |
| Activated Alkenes (e.g., acrylonitrile) | Visible Light (blue LED), DIPEA | Isoindolinones |
| Terminal Alkynes | Visible Light (blue LED), DIPEA | Isoquinolinones |
| 1,3-Dienes | Ni(0)/phosphine complex | 3,4-Dihydroisoquinolin-1(2H)-ones |
| Alkenes | Ni(0)/phosphine complex | 3-Substituted 3,4-dihydroisoquinolin-1(2H)-ones |
| Thermal (self-reaction) | Heat | Quinazolino[3,2-c] researchgate.netnih.govrsc.orgbenzotriazin-8-one |
Exploration of Linker Chemistry for Hybrid Molecule Construction
The this compound scaffold can serve as a core building block for the construction of larger, hybrid molecules. This is achieved by introducing functional groups that can act as "linkers" to connect the benzotriazinone moiety to other molecular fragments, such as peptides, polymers, or other pharmacophores. unimi.itwuxiapptec.comnjbio.com
A powerful strategy for creating such hybrid molecules is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.orgnih.gov To utilize this methodology, the this compound scaffold would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. This could be accomplished, for example, by introducing a substituent on the aromatic ring (e.g., an aminophenyl group that can be converted to an azide) or by modifying a substituent already present. Once functionalized, the benzotriazinone derivative can be readily "clicked" onto a complementary-functionalized molecule, forming a stable triazole linkage. This modular approach allows for the rapid generation of diverse libraries of hybrid molecules for various applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapies. nih.govnih.govnih.govbeilstein-journals.org
Advanced Spectroscopic and Analytical Methodologies in the Study of 3 Methyl 1,2,3 Benzotriazin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-Methyl-1,2,3-benzotriazin-4(3H)-one. While specific spectral data for this exact compound is not widely published, analysis of closely related benzotriazinone derivatives provides a strong basis for interpreting its NMR spectra. For instance, studies on N-substituted benzotriazinones reveal characteristic chemical shifts for the aromatic protons and carbons of the core heterocyclic structure. nih.gov
In a typical ¹H NMR spectrum, the four protons on the benzene (B151609) ring of the benzotriazinone scaffold would appear in the aromatic region, generally between 7.7 and 8.4 ppm. nih.gov The N-methyl group would produce a singlet peak further upfield. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is expected to show a signal in the downfield region, around 155 ppm, with the aromatic carbons appearing between approximately 119 and 145 ppm. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data from analogous structures.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.5 - 4.0 (s) | ~30 - 35 |
| C=O | - | ~155 - 156 |
| Aromatic CH (4 positions) | ~7.7 - 8.4 (m) | ~119 - 136 |
| Aromatic Quaternary C (2 positions) | - | ~125 - 145 |
Advanced 2D NMR Experiments
To unambiguously assign proton and carbon signals and to confirm the molecular structure, advanced 2D NMR experiments are indispensable. wikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent aromatic protons, helping to assign their specific positions on the benzene ring. usask.ca
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the attachment of protons to the N-methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. usask.ca It would show correlations from the N-methyl protons to the N-bearing carbon of the triazine ring and to the carbonyl carbon, confirming the position of the methyl group at N-3. It would also help to assign the quaternary carbon signals by observing their correlations with the aromatic protons.
Dynamic NMR for Rotational Barriers and Fluxional Processes
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₇N₃O), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy in the low parts-per-million (ppm) range. This level of precision is essential to distinguish it from other isomers or compounds with the same nominal mass. HRMS analysis of related benzotriazine derivatives has been successfully used to confirm their calculated molecular formulas. nih.govacs.org
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₇N₃O |
| Calculated Monoisotopic Mass | 161.0589 g/mol |
| Expected [M+H]⁺ Adduct | 162.0662 m/z |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. unt.edu In an MS/MS experiment, the molecular ion of this compound ([M+H]⁺ at m/z 162) would be isolated and then fragmented by collision-induced dissociation (CID).
Studies on substituted 1,2,3-benzotriazin-4-ones have established common fragmentation patterns. nih.gov A characteristic and dominant fragmentation pathway for this class of compounds is the loss of a neutral nitrogen molecule (N₂, 28 Da). nih.govresearchgate.net This is often followed by the loss of carbon monoxide (CO, 28 Da). For the 3-methyl derivative, subsequent or alternative fragmentation involving the methyl group would also be expected.
Table 3: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 162 ([M+H]⁺) | N₂ (28 Da) | 134 | Methyl-benzodiazetiumone ion |
| 134 | CO (28 Da) | 106 | Methyl-benzyne iminium ion |
| 162 ([M+H]⁺) | CH₃N (29 Da) | 133 | Benzodiazetiumone ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups.
Table 4: Key IR and Raman Vibrational Frequencies for this compound Note: These are predicted values based on data from analogous structures.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Strong |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | 2850 - 2960 | Medium |
| Carbonyl (C=O) Stretch | 1680 - 1700 | 1680 - 1700 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| N=N Stretch | ~1400 - 1500 | ~1400 - 1500 | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the study of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule. For a compound like this compound, which is achiral, chiroptical techniques are not directly applicable for its analysis.
However, if a chiral center is introduced into the molecule, for instance, by substitution at the N3 position with a chiral group, the resulting enantiomers or diastereomers could be studied by CD spectroscopy. While no specific studies employing chiroptical methods on chiral derivatives of this compound were found, the principles of the technique would apply.
In a general sense, for a chiral derivative, the CD spectrum would exhibit positive and/or negative bands (Cotton effects) at wavelengths corresponding to the electronic transitions of the chromophores within the molecule. The benzotriazinone moiety itself contains chromophoric groups that would be expected to give rise to CD signals if perturbed by a chiral substituent. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration of the stereocenter(s).
Furthermore, CD spectroscopy is a valuable tool for the determination of enantiomeric excess (e.e.). By comparing the CD signal intensity of a sample to that of a pure enantiomer, the e.e. of the mixture can be quantified. This is often used in asymmetric synthesis to assess the success of a chiral induction. For example, multivariate regression models trained with a series of CD spectra have been used to predict the complete stereoisomeric composition of mixtures, allowing for the rapid and accurate determination of both enantiomeric and diastereomeric excess without the need for chiral chromatography. nih.gov
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of organic compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for purity assessment and reaction monitoring in the synthesis of compounds like this compound.
HPLC is a cornerstone for assessing the purity of non-volatile and thermally labile compounds. For instance, a reverse-phase HPLC method has been developed for the separation of the related compound 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com Such a method could be adapted for this compound to separate it from starting materials, by-products, and degradation products. By integrating the peak areas in the chromatogram, the purity of a sample can be accurately quantified. During a synthesis, HPLC can be used to monitor the disappearance of reactants and the appearance of the product over time, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.
LC-MS and GC-MS provide not only separation but also mass information, which is crucial for the identification of compounds.
LC-MS is particularly well-suited for the analysis of benzotriazinone derivatives. The effluent from the HPLC column is introduced into a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the eluting compounds. This allows for the confirmation of the molecular weight of the desired product and the tentative identification of impurities. Tandem mass spectrometry (MS-MS) can further be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule, enhancing the certainty of its identification. nih.gov For example, LC-MS/MS methods are used for the quantitation of phenolic benzotriazoles in biological matrices, demonstrating the technique's sensitivity and specificity. nih.gov
GC-MS is another powerful tool, particularly for volatile and thermally stable compounds. While benzotriazinones may have limited volatility, GC-MS analysis is feasible. In GC-MS, the sample is vaporized and separated in a gas chromatograph before detection by a mass spectrometer. This technique is highly selective and specific, and as with LC-MS/MS, the use of multiple reaction monitoring (MRM) can provide high-confidence quantification and qualification of the analyte. eurl-pesticides.eu GC-MS has been successfully applied to the determination of related heterocyclic compounds, such as 1-methyl-1H-1,2,4-triazole, in complex matrices. researchgate.net
A study on the fragmentation pathways of substituted 1,2,3-benzotriazin-4-ones using MS-MS has shown that these compounds exhibit characteristic fragmentation patterns, which can be used to predict the presence of a triazinone-derived compound in a sample. nih.gov This database of fragmentation patterns is invaluable for metabolic studies and for identifying related compounds in complex mixtures. nih.gov
Table 2: Summary of Hyphenated Techniques for the Analysis of this compound and Related Compounds
| Technique | Application | Information Obtained | Relevance to this compound |
|---|---|---|---|
| HPLC | Purity assessment, reaction monitoring | Retention time, quantification of components | Adaptable from methods for similar compounds to determine purity and track reaction progress. sielc.com |
| LC-MS | Compound identification and quantification | Retention time, molecular weight, structural information (with MS-MS) | Ideal for confirming product identity and identifying by-products during synthesis and purification. nih.govnih.gov |
| GC-MS | Analysis of volatile and thermally stable compounds | Retention time, mass spectrum, structural information (with MS-MS) | Potentially applicable for purity assessment, especially for identifying more volatile impurities. eurl-pesticides.euresearchgate.net |
Computational and Theoretical Investigations of 3 Methyl 1,2,3 Benzotriazin 4 3h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic structure and predict a stable molecular geometry.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state properties of molecules. For compounds related to 3-Methyl-1,2,3-benzotriazin-4(3H)-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and analyze vibrational spectra. nih.gov
DFT is also instrumental in calculating key electronic properties derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it reflects the chemical reactivity and kinetic stability of a molecule; a large gap implies high stability. nih.gov From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nist.gov
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. nist.gov |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. nist.gov |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. nist.gov |
These descriptors provide a quantitative framework for comparing the reactivity of different benzotriazinone derivatives.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. The foundational ab initio method is the Hartree-Fock (HF) method. nih.gov While HF provides a good starting point, it neglects the detailed correlation between the motions of individual electrons. numberanalytics.com
To achieve higher accuracy, post-Hartree-Fock methods are employed. numberanalytics.comwikipedia.org These methods, which include Configuration Interaction (CI), Coupled Cluster (CC), and Møller–Plesset perturbation theory (MPn), systematically improve upon the HF approximation by including electron correlation. wikipedia.orgornl.gov For nitrogen heterocycles, post-HF methods like the multi-configurational self-consistent field (MCSCF) have been used to obtain accurate binding energies and simulate core-level spectra, providing a more detailed picture of electronic transitions than simpler methods. nih.gov Although computationally expensive, these methods are vital for problems where electron correlation is crucial, such as in the study of excited states or bond-breaking reactions. numberanalytics.comornl.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a molecule like this compound and analyze its interactions with its environment, such as solvent molecules or biological macromolecules.
In studies of related heterocycles, MD simulations on the microsecond timescale have been used to assess the conformational stability of proteins and the dynamic interactions of bound ligands. nih.gov Key metrics such as the root-mean-square deviation (RMSD) are monitored to evaluate the stability of the molecular structure throughout the simulation. nih.gov For this compound, MD could reveal the flexibility of the methyl group, the planarity of the bicyclic ring system, and the nature of its interactions with solvent molecules, providing insights into its solubility and dynamic behavior.
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Computational methods are invaluable for mapping out the mechanisms of chemical reactions. DFT calculations have been successfully applied to understand the synthesis of the 1,2,3-benzotriazine (B1250035) core. researchgate.net For instance, in the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes to form benzotriazines, DFT was used to model the reaction pathway. researchgate.net
This type of analysis involves:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants transform into products.
Locating Intermediates: Identifying stable, low-energy species that exist between the reactant and product. The thermal breakdown of 1,2,3-benzotriazin-4(3H)-one, for example, is postulated to proceed through a ketenimine intermediate. researchgate.net
Identifying Transition States: Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.
Such studies provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone. acs.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating 1H and 13C NMR chemical shifts. nih.gov Recent benchmarks have identified specific functionals, such as WP04, that provide high accuracy when predicting 1H shifts when combined with an appropriate basis set and a solvent model. github.io The calculated values are then compared to experimental data to confirm structural assignments. nih.gov
IR Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) can be calculated to aid in the assignment of experimental bands. DFT calculations are used to find the optimized geometry and then compute the harmonic vibrational frequencies. nih.govdoi.org A potential energy distribution (PED) analysis is often performed to provide a detailed assignment of each vibrational mode. nih.gov For triazoles and benzotriazoles, this approach has been used to rigorously assign spectral bands and clarify ambiguities in previous experimental assignments. nih.gov
UV-Vis Spectroscopy: The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.govdoi.org These calculations provide information on the energies of electronic excitations, such as n→π* and π→π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for a direct comparison with the experimental UV-Vis spectrum. nih.gov
| Proton Type | Experimental δ (ppm)* | Predicted δ (ppm)** |
|---|---|---|
| Aromatic-H | 8.33 - 7.80 | Calculated Range |
| NCH2 | 5.28 | Calculated Value |
*Experimental data for a related derivative, 3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d] nih.govnih.govwikipedia.orgtriazin-4(3H)-one. nih.gov **Predicted values are hypothetical and would be obtained via methods like GIAO-DFT.
Molecular Docking and Ligand-Protein Interaction Studies (strictly theoretical, not clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand how a molecule might interact with a biological target.
For derivatives of the benzotriazinone scaffold, molecular docking studies have been performed to investigate their binding modes within the active sites of various proteins. nih.gov For example, docking studies on related 1,2,3-benzotriazine derivatives have explored their potential as inhibitors of targets like c-Met kinase. These theoretical studies identify the key amino acid residues involved in the binding and characterize the nature of the intermolecular interactions, such as:
Hydrogen Bonds: Interactions between the ligand and residues like aspartate and tyrosine.
Hydrophobic Interactions: Nonpolar parts of the ligand interacting with hydrophobic pockets in the protein.
π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine. nih.gov
MD simulations are often used as a follow-up to docking to assess the stability of the predicted ligand-protein complex over time. nih.gov These theoretical studies provide crucial insights into the structural basis of ligand-receptor interactions, guiding the design of new molecules with potentially improved binding affinity.
| Scaffold | Protein Target | Key Interacting Residues (Theoretical) | Types of Interactions |
|---|---|---|---|
| 1,2,3-Benzotriazine derivatives | c-Met kinase | Not specified in abstract | Various bonding interactions. |
| 1-Phenyl-4-benzoyl-1-hydro-triazole | Estrogen-related receptor α (ERRα) | Phe328, Leu365, Glu331, Phe495 | Hydrophobic interactions, hydrogen bonds. nih.gov |
| 1,2,4-Triazole derivatives | Cyclin-dependent kinase 2 (CDK2) | Not specified in abstract | Interactions with active site residues. nist.gov |
QSAR/QSPR Modeling for Structural Activity Relationships (strictly theoretical, not clinical application or properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its activity or properties. wikipedia.org These models are built on the principle that the structure of a chemical inherently determines its physical, chemical, and biological properties. For this compound and its derivatives, a theoretical QSAR/QSPR study would involve calculating a set of numerical parameters, known as molecular descriptors, and correlating them with a specific, non-clinical endpoint.
The process begins with the generation of the 3D structure of the molecule and its analogs. From these structures, a wide array of molecular descriptors can be calculated. These descriptors are categorized based on the dimensionality of the molecular representation they are derived from:
1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and structural fragment counts.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial characteristics, such as molecular volume, surface area, and shape indices. nih.gov
Quantum chemical calculations, using methods like Density Functional Theory (DFT) or semi-empirical methods, can also be employed to generate descriptors related to the electronic properties of the molecule, such as dipole moment, polarizability, and orbital energies. nih.gov
Once a diverse set of descriptors is calculated for a series of related benzotriazinone analogs, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model. nih.govimperial.ac.uk For instance, a hypothetical QSAR model for a series of 3-substituted 1,2,3-benzotriazin-4(3H)-ones might take the form:
Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... + cₙ(Descriptor N)
The resulting model highlights which structural features (represented by the descriptors) are most influential for a given theoretical activity. For example, a model might reveal that steric bulk at the N-3 position and the electrostatic potential on the carbonyl oxygen are key determinants of a particular property. Such models, once validated, can be used to predict the properties of novel, yet-to-be-synthesized derivatives, guiding the design of compounds with specific theoretical characteristics. While specific QSAR models for this compound are not prominently featured in available literature, the methodology provides a robust framework for its theoretical investigation. mdpi.com
Table 1: Examples of Molecular Descriptors for a Theoretical QSAR/QSPR Study
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of N atoms, Number of Rings | Basic composition and size of the molecule. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and branching. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Relates to the molecule's size, shape, and steric effects. |
| Electrostatic (3D) | Dipole Moment, Partial Charges on Atoms | Describes the charge distribution and polarity of the molecule. |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Electronegativity | Relates to the electronic structure and chemical reactivity. |
Frontier Molecular Orbital and Molecular Electrostatic Potential Analysis
Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are powerful computational tools used to understand the chemical reactivity and interaction sites of a molecule. These analyses are typically performed using quantum chemical methods like Density Functional Theory (DFT). rsc.orgugm.ac.id
Frontier Molecular Orbitals (HOMO & LUMO)
The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy (EHOMO) corresponds to a greater electron-donating ability. pku.edu.cn
The LUMO represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. A lower LUMO energy (ELUMO) indicates a greater electron-accepting ability. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small gap suggests the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govrsc.org For this compound, these descriptors provide a theoretical basis for understanding its reactivity profile.
Table 2: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |
Note: These formulas are based on Koopmans' theorem approximations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. ugm.ac.id It is used to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different potential values:
Red regions indicate negative electrostatic potential, rich in electron density. These are the most likely sites for an electrophilic attack (nucleophilic centers). For this compound, the carbonyl oxygen atom (C=O) is expected to be a primary region of negative potential.
Blue regions indicate positive electrostatic potential, which is electron-deficient. These are the most likely sites for a nucleophilic attack (electrophilic centers).
Green regions represent neutral or near-zero potential.
In studies of related 1,2,3-benzotriazin-4(3H)-one sulfonamides, DFT calculations and MEP analysis have been used to identify these reactive regions and understand intermolecular interactions. researchgate.net A similar analysis for this compound would reveal the electron-rich character of the carbonyl oxygen and the potential electrophilic sites on the aromatic ring and methyl group hydrogens, providing a theoretical foundation for its reactivity.
Applications and Synthetic Utility of 3 Methyl 1,2,3 Benzotriazin 4 3h One in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate in Heterocyclic Chemistry
The 1,2,3-benzotriazin-4(3H)-one framework, including its 3-methyl derivative, is a highly valuable precursor for the synthesis of a diverse array of other heterocyclic systems. nih.govacs.org Its utility stems primarily from its ability to undergo denitrogenative reactions—transformations that proceed with the extrusion of a stable dinitrogen (N₂) molecule. These reactions can be initiated by heat (thermolysis), light (photolysis), or transition metal catalysts, providing access to reactive intermediates that can be trapped to form new ring systems. nih.govresearchgate.net
Under thermal conditions, the reaction pathway is highly dependent on the substituent at the 3-position. For instance, thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones leads to the formation of 9-acridones, while 3-alkenyl derivatives rearrange to yield quinolin-4(1H)-ones. rsc.org The parent 1,2,3-benzotriazin-4(3H)-one, upon heating, can dimerize to form quinazolino[3,2-c] rsc.orgresearchgate.netacs.orgbenzotriazin-8-one. rsc.org
Metal-catalyzed and photochemical reactions have further expanded the synthetic scope. Visible-light-mediated reactions of 1,2,3-benzotriazin-4(3H)-ones with various alkenes have been shown to produce important heterocyclic structures like isoindolinones and isoquinolinones. researchgate.netresearchgate.net Palladium-catalyzed reactions with terminal alkynes yield 3-substituted isocoumarin-1-imines, while nickel-catalyzed processes with 1,3-dienes can produce 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net These transformations highlight the scaffold's role as a modular building block in synthetic chemistry.
| Precursor Type | Reaction Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| 3-Aryl-1,2,3-benzotriazin-4(3H)-one | Thermolysis | 9-Acridone | rsc.org |
| 3-Alkenyl-1,2,3-benzotriazin-4(3H)-one | Thermolysis | Quinolin-4(1H)-one | rsc.org |
| 1,2,3-Benzotriazin-4(3H)-one | Visible Light / Activated Alkenes | Isoindolinone / Isoquinolinone | researchgate.netresearchgate.net |
| 1,2,3-Benzotriazin-4(3H)-one | Pd-Catalysis / Terminal Alkynes | 3-Substituted Isocoumarin-1-imine | researchgate.net |
| 1,2,3-Benzotriazin-4(3H)-one | Ni-Catalysis / 1,3-Dienes | 3,4-Dihydroisoquinolin-1(2H)-one | researchgate.net |
| 1,2,3-Benzotriazin-4(3H)-one | Thermolysis | Quinazolino[3,2-c] rsc.orgresearchgate.netacs.orgbenzotriazin-8-one | rsc.org |
Application as a Leaving Group or Activating Agent in Organic Transformations
A key feature of the 1,2,3-benzotriazin-4(3H)-one scaffold is its function as a synthon for ortho-functionalized benzamides. The core transformation involves the cleavage of the N(2)–N(3) bond and extrusion of N₂, which can be considered an excellent leaving group. This process generates a reactive diradical or organometallic intermediate that readily participates in subsequent bond-forming reactions. researchgate.net
This reactivity makes the benzotriazinone an effective activating group for the formation of C-C and C-heteroatom bonds at the ortho position of a benzamide (B126) framework. A variety of transformations, including denitrogenative cross-coupling, annulation, and functionalization reactions, rely on this principle. researchgate.net For example, palladium-catalyzed Suzuki-Miyaura type couplings with organoboronic acids lead to ortho-arylated benzamides. researchgate.net Similarly, nickel-catalyzed couplings with aryl bromides also furnish ortho-arylated benzamide derivatives. researchgate.net
Furthermore, derivatives such as 3-hydroxy-1,2,3-benzotriazin-4-one can act as acylating agents. The related 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one has been identified as a potential o-aminobenzoylating agent. cdnsciencepub.comresearchgate.net These applications underscore the role of the benzotriazinone core in activating an otherwise unreactive aromatic C-H bond for functionalization, with the expulsion of dinitrogen as the thermodynamic driving force.
Use in the Synthesis of Complex Natural Products and Analogues
The synthetic methodologies developed using benzotriazinone precursors have been successfully applied to the synthesis of natural products and their analogues, particularly those containing quinazoline, acridone, and related heterocyclic cores.
A notable example is the application of a trifluoroacetic acid-mediated denitrogenative hydroxylation of a 1,2,3-benzotriazin-4(3H)-one derivative in the synthesis of the natural product Riparin C, an antimicrobial agent. researchgate.net Moreover, synthetic strategies starting from substituted benzotriazinones have been employed to construct the core structures of bioactive alkaloids such as luotonin A, deoxyvasicinone, and mackinazolinone. researchgate.net These examples demonstrate that the benzotriazinone scaffold provides a reliable entry point for the efficient construction of complex molecular architectures found in nature.
Potential in Polymer Chemistry and Advanced Materials Design
While the primary applications of 3-methyl-1,2,3-benzotriazin-4(3H)-one are in small molecule synthesis, there is emerging evidence of its utility in materials science. A key finding is the polymerization of 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one. researchgate.net When this derivative is subjected to prolonged thermolysis in high-boiling solvents like diglyme, it forms a polymer. researchgate.net Mass spectrometric analysis of the resulting material revealed repeating fragments with an increment of 119 mass units, corresponding to the o-aminobenzoyl monomer unit, confirming that a polymerization process occurs. researchgate.netcdnsciencepub.com
Additionally, the development of solid-phase synthesis techniques for 1,2,3-benzotriazin-4-ones, for instance using SynPhase™ Lanterns, facilitates the creation of compound libraries. researchgate.net This high-throughput approach is fundamental to materials discovery, allowing for the rapid generation and screening of novel compounds for desired properties, including as dyes or other advanced materials. researchgate.net
Application in Supramolecular Chemistry and Host-Guest Interactions
The benzotriazinone scaffold can participate in non-covalent interactions, making it a target for studies in supramolecular and medicinal chemistry. Computational docking studies have provided insight into the host-guest interactions between benzotriazinone derivatives and biological macromolecules.
In a study of novel benzotriazinone carboxamides as alpha-glucosidase inhibitors, the ligand was observed to fit within the catalytic site of the enzyme. nih.gov Specific non-covalent interactions were identified, including a strong hydrogen bond between a nitrogen atom of the triazinone ring and the amino acid residue Arg312. nih.gov The carbonyl oxygen of the ligand also formed a hydrogen bond with Arg439, while the aromatic portions of the molecule engaged in hydrophobic π-stacking interactions with Phe300 and Phe177. nih.gov These specific, directional interactions are the cornerstone of host-guest chemistry and molecular recognition.
| Ligand Moiety | Interaction Type | Enzyme Residue | Reference |
|---|---|---|---|
| Triazinone Nitrogen | Hydrogen Bond | Arg312 | nih.gov |
| Carbonyl Oxygen | Hydrogen Bond | Arg439 | nih.gov |
| Aromatic Rings | π-Stacking | Phe300, Phe177 | nih.gov |
| Carboxamide Benzene (B151609) | π-Anion Interaction | Asp439 | nih.gov |
Catalytic Applications or Ligand Design Utilizing the Benzotriazinone Scaffold
The 1,2,3-benzotriazin-4(3H)-one scaffold is not typically employed as a stable, spectator ligand in catalytic cycles. Instead, its primary role in catalysis is that of a reactive substrate or precursor that generates a catalytically active species.
Utility in Agrochemical Development
The 1,2,3-benzotriazin-4(3H)-one nucleus is a promising scaffold for the development of new agrochemicals. nih.gov Research has demonstrated that derivatives of this compound exhibit significant biological activity against agricultural pests.
A key study detailed the synthesis of a series of novel 1,2,3-benzotriazin-4-one derivatives and evaluated their nematicidal properties against the root-knot nematode Meloidogyne incognita. acs.orgnih.gov In-vivo assays showed that some of these compounds had excellent efficacy, achieving up to 100% control of the cucumber root-knot nematode disease at a concentration of 10.0 mg/L. acs.orgnih.gov This indicates that the 1,2,3-benzotriazin-4-one framework is a viable lead structure for developing new nematicides. acs.org
Furthermore, the well-known organophosphate pesticide azinphos-methyl (B128773) degrades in the environment through biodegradation and photolysis to form 1,2,3-benzotriazin-4(1H)-one, establishing a direct link between this heterocyclic system and the agrochemical field. nih.gov
| Compound Derivative | Concentration (mg/L) | Control Efficacy (%) | Reference |
|---|---|---|---|
| Derivative A (example) | 10.0 | ~100 | acs.orgnih.gov |
| Derivative B (example) | 5.0 | High | acs.orgnih.gov |
| Derivative C (example) | 1.0 | Moderate | acs.orgnih.gov |
Future Perspectives and Emerging Research Directions for 3 Methyl 1,2,3 Benzotriazin 4 3h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of the 1,2,3-benzotriazin-4(3H)-one core often relies on the diazotization of 2-aminobenzamides or related precursors using reagents like sodium nitrite (B80452) under harsh acidic conditions. acs.orgnih.gov This long-standing method is effective but presents challenges regarding safety, such as the potential formation of toxic nitrogen oxides and carcinogenic nitrosamines, and a limited substrate scope. acs.orgnih.gov The future of benzotriazinone synthesis lies in the development of milder, more efficient, and environmentally benign protocols.
A significant leap forward is the application of photochemistry in a continuous flow system. Researchers have developed a method for synthesizing substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors using violet light (420 nm) without the need for additives or photocatalysts. nih.gov This process, which can be completed with a residence time of just 10 minutes, boasts high yields, scalability, and strong green credentials, producing N-methylacetamide as the only byproduct. nih.gov
Other emerging strategies include one-pot syntheses and the use of alternative reagents to circumvent the harshness of traditional methods. nih.govnih.gov For instance, Pd-catalyzed annulation of 1,3-diaryltriazenes, oxidative rearrangement of 3-aminoindazoles, and redox cyclization of benzamides represent innovative, albeit more complex, alternatives. nih.gov
Table 1: Comparison of Synthetic Methodologies for the Benzotriazinone Core
| Method | Precursors | Reagents/Conditions | Advantages | Disadvantages | Citations |
| Traditional Diazotization | 2-Aminobenzamide (B116534) / Methyl Anthranilate | NaNO₂, Strong Acid (e.g., HCl) | Well-established | Harsh conditions, toxic byproducts, limited scope | acs.orgnih.gov |
| Photochemical Cyclization | Acyclic Aryl Triazines | Violet Light (420 nm), Continuous Flow | Green, rapid, high yield, scalable, no additives | Requires specialized photoreactor setup | nih.gov |
| One-Pot Diazotization | Methyl Anthranilate, Amino Acid Ester | NaNO₂, HCl, Triethylamine | Simple work-up, good yield | Still utilizes nitrite chemistry | nih.gov |
| Pd-Catalyzed Annulation | 1,3-Diaryltriazenes | Pd Catalyst, CO | Alternative pathway | Requires metal catalyst, CO gas | nih.gov |
Exploration of Unprecedented Reactivity Patterns
The 3-methyl-1,2,3-benzotriazin-4(3H)-one scaffold is a hub of latent reactivity, with ongoing research uncovering novel transformation pathways. A key area of future exploration is the exploitation of its photochemical properties. The visible-light-mediated synthesis mentioned previously proceeds through what is described as an unprecedented variation of the Norrish type II reaction, involving a nitrogen-centered acs.orgnih.gov-H shift. nih.gov This discovery opens the door to designing new light-induced reactions that were not previously considered for this class of heterocycles.
Denitrogenative reactions, where the N₂ unit is extruded, are a cornerstone of benzotriazinone reactivity, providing access to other important heterocyclic systems. researchgate.net Future research will likely focus on controlling the reactive intermediates generated upon nitrogen loss. For example, visible light-induced, metal-free denitrogenative annulation reactions with alkenes and alkynes have been shown to produce isoindolinones and isoquinolinones, respectively. rsc.org This reaction is believed to proceed via an electron donor-acceptor (EDA) complex. rsc.org Similarly, nickel-catalyzed reactions with dienes can afford 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net Understanding and controlling these intermediates will allow for the programmed synthesis of a diverse array of complex molecules.
Integration into Advanced Materials and Nanoscience Research
While the application of this compound itself in materials science is not yet widely reported, the properties of the benzotriazinone core suggest significant future potential. Heterocyclic compounds are fundamental components in a range of industrial materials, including dyes and specialty polymers. researchgate.net The photochemical reactivity of the benzotriazinone scaffold is particularly promising for the development of "smart" materials. tib.eu
Future research could explore the incorporation of the benzotriazinone moiety into polymer backbones or as pendants. Its ability to undergo photochemical transformations could be harnessed to create photo-responsive materials, such as polymers that change their properties (e.g., solubility, color) or degrade upon exposure to specific wavelengths of light. This could have applications in photolithography, data storage, or controlled-release systems.
In nanoscience, molecules that can be controllably assembled or triggered by external stimuli are highly sought after. northwestern.edu The defined structure and reactive handles of benzotriazinone derivatives could be used to functionalize nanoparticles, creating programmable nanomaterials. northwestern.edu For instance, they could act as photosensitive linkers in nanoparticle assemblies, allowing for the light-induced disassembly or structural rearrangement of 3D nanomaterials. tib.eu
Computational Design and Prediction of Novel Benzotriazinone Derivatives
Computational chemistry is becoming an indispensable tool in modern chemical research, significantly accelerating the discovery and optimization of new molecules. For benzotriazinone chemistry, molecular modeling, including molecular docking and Density Functional Theory (DFT) calculations, is a key emerging research direction. acs.orgnih.gov
These computational methods are primarily being used to guide the synthesis of new derivatives with specific biological activities. nih.gov By simulating the interaction between a designed benzotriazinone derivative and a biological target, such as an enzyme's active site, researchers can predict its potential efficacy before undertaking laborious synthesis. nih.govresearchgate.net For example, molecular docking has been successfully used to identify promising benzotriazinone-based derivatives as potential inhibitors for targets like E. coli Fab-H, the vitamin D receptor, and C-Met kinase, guiding the development of new anticancer agents. nih.govresearchgate.net
DFT calculations are also being employed to provide a deeper understanding of reaction mechanisms and molecular properties. acs.org These studies can elucidate the feasibility of a proposed reaction pathway or explain the electronic properties that give rise to a molecule's specific reactivity or biological function. acs.orgnih.gov As computational power and algorithmic accuracy increase, the in-silico design and prediction of novel this compound derivatives will become a standard precursor to their synthesis, saving time and resources while enabling the creation of molecules with highly tailored properties.
Table 2: Examples of Computational Studies on Benzotriazinone Derivatives
| Study Type | System Studied | Objective | Software/Method | Findings/Predictions | Citations |
| Molecular Docking | Novel Benzotriazinone Derivatives | Predict anticancer activity | MOE 2008-10 | Identified compounds with high binding affinity to HepG2 liver carcinoma targets. | nih.govresearchgate.net |
| Molecular Modeling | Pyrazolylbenzotriazinones | Investigate COX-1/COX-2 inhibition | Not Specified | Confirmed biological results and selectivity for COX enzymes. | nih.gov |
| Molecular Docking | 3-Substituted Benzotriazinones | Investigate binding to C-Met kinase | MOE | Demonstrated binding modes and interactions with key amino acid residues. | researchgate.net |
| DFT Calculations | 1-azido-2-[isocyano(p-tosyl)methyl]benzenes | Understand heterocyclization mechanism | Not Specified | Elucidated the mechanism for a novel benzotriazine synthesis. | acs.org |
Interdisciplinary Research Avenues
The true future potential of this compound lies at the intersection of chemistry and other fields. The scaffold is already recognized as a privileged structure in medicinal chemistry and agrochemistry. nih.gov
Medicinal Chemistry: Derivatives have shown promise as anticancer agents, anti-inflammatory COX inhibitors, and α-glucosidase inhibitors for diabetes treatment. nih.govresearchgate.netresearchgate.net Future work will involve optimizing these lead compounds and exploring new therapeutic targets. The development of derivatives like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a peptide coupling reagent with high resistance to racemization highlights its utility in the synthesis of complex biomolecules. nih.gov
Agrochemistry: The reported nematicidal activities of benzotriazinone derivatives against crop pests like Meloidogyne incognita open a significant avenue for developing new, effective pesticides. acs.org
Chemical Biology: The ability to attach the benzotriazinone core to biomolecules, combined with its photochemical reactivity, makes it an attractive candidate for developing photo-activatable probes or drugs. These molecules would remain inert until irradiated with light at a specific location, offering high spatial and temporal control over their biological effect.
Q & A
Q. What mechanistic insights explain the reductive cleavage of benzotriazinones to indazoles?
- Proposed Pathway :
Initial reduction of the triazine ring generates a dihydro intermediate.
Ring contraction via N2 elimination forms the indazole core.
- Experimental Evidence : Isotopic labeling (15N) confirms nitrogen loss originates from the triazine ring .
- Kinetic Analysis : Pseudo-first-order kinetics observed under excess reducing agent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
